molecular formula C10H8N2O4 B2762779 4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one CAS No. 672895-46-4

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Cat. No. B2762779
CAS RN: 672895-46-4
M. Wt: 220.184
InChI Key: CXTJBGFUCIHFKL-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H8N2O4 . It belongs to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, including this compound, has been the subject of many publications. These compounds are synthesized using various synthetic approaches and are used in the synthesis of related four-membered to seven-membered heterocycles . For instance, one reaction involves the use of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-hydroxy-2-quinolone nucleus. Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

4-Hydroxy-2-quinolones, including this compound, participate in various chemical reactions. For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords a related compound .

Future Directions

The future directions for the research and development of 4-Hydroxy-1-methyl-3-nitro-1,2-dihydroquinolin-2-one and related compounds are promising. Given their interesting pharmaceutical and biological activities, these compounds are valuable in drug research and development. Future work may focus on exploring new synthetic approaches and applications of this class of compounds .

properties

IUPAC Name

4-hydroxy-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHGVXVVXOXMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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